5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Overview
Description
5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, also known as HMC-1, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Inhibitory Activities on Neutrophil Pro-Inflammatory Responses
Research has identified derivatives of 2-(2-Phenylethyl)-4H-chromen-4-one, similar in structure to the specified compound, which have shown significant inhibitory activities on neutrophil pro-inflammatory responses. This finding suggests potential applications in reducing inflammation and managing related disorders (Wang et al., 2018).
Synthesis and Antimicrobial Activity
There are studies on the synthesis of related 2H-chromen-2-ones, which have demonstrated antimicrobial properties. This suggests that derivatives like the specified compound could be explored for their potential in combating various bacterial and fungal infections (Velpula et al., 2015), (Behrami & Dobroshi, 2019).
Anti-Cancer Properties
Some studies have synthesized bis-chromenone derivatives, which are structurally related and have shown promising anti-proliferative activity against human cancer cells. This indicates the potential of similar compounds in cancer research and treatment (Venkateswararao et al., 2014).
Phototransformation Studies
Phototransformation of chromenone derivatives has been investigated, revealing interesting chemical behaviors under UV light. This suggests potential applications in photochemical studies and the development of materials with unique optical properties (Khanna et al., 2015).
Synthesis and Electronic Properties
The synthesis and characterization of novel chromenone derivatives, including their electronic properties, have been explored. This research can contribute to the understanding of such compounds in various fields, including materials science and electronics (Ibrahim et al., 2017).
Potential Antiviral Properties
Studies on related chromenone derivatives have indicated potential antiviral properties, suggesting that similar compounds could be explored as antiviral agents, particularly against influenza and other viruses (Shcherbakov et al., 2020).
properties
IUPAC Name |
5-hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O10/c1-39-19-9-5-17(6-10-19)25-13-21(35)29-23(37)15-27(41-3)31(33(29)43-25)32-28(42-4)16-24(38)30-22(36)14-26(44-34(30)32)18-7-11-20(40-2)12-8-18/h5-16,37-38H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQZFVRSOIPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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